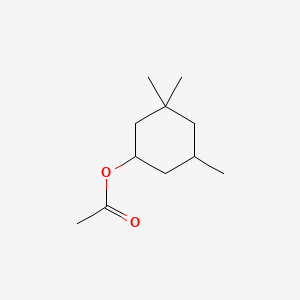

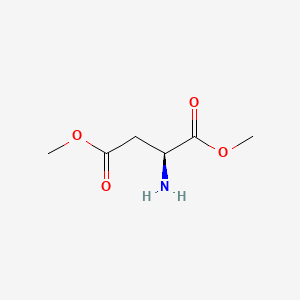

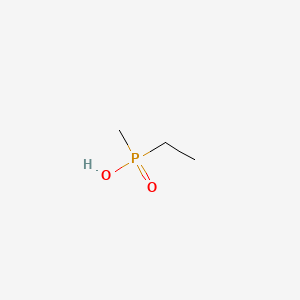

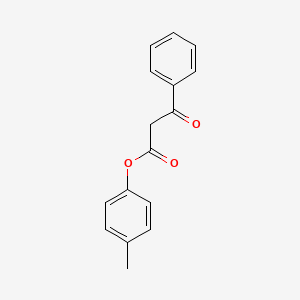

![molecular formula C14H12N2 B1605772 8-Methyl-2-phenylimidazo[1,2-a]pyridine CAS No. 885-89-2](/img/structure/B1605772.png)

8-Methyl-2-phenylimidazo[1,2-a]pyridine

Übersicht

Beschreibung

8-Methyl-2-phenylimidazo[1,2-a]pyridine (MePhIP) is a heterocyclic aromatic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a potent mutagen and carcinogen that is formed during the cooking of meat, especially when it is grilled or barbecued. MePhIP has been found to be present in various types of cooked meat, including beef, pork, and chicken.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

8-Methyl-2-phenylimidazo[1,2-a]pyridine compounds have shown promising results in antiviral research. Their ability to inhibit viral replication makes them valuable in the development of treatments for various viral infections .

Antiulcer Activity

Research indicates that these compounds can be effective in treating ulcers. They work by targeting and inhibiting the biological pathways that lead to ulcer formation, offering a potential therapeutic avenue for patients suffering from this condition .

Antibacterial Properties

The antibacterial properties of 8-Methyl-2-phenylimidazo[1,2-a]pyridine make it a candidate for the development of new antibiotics. Its mechanism of action includes disrupting bacterial cell wall synthesis or interfering with essential bacterial enzymes .

Anticancer Potential

Studies have explored the use of these compounds as anticancer agents. They may work by interfering with cancer cell signaling pathways or inducing apoptosis in malignant cells .

Antifungal Uses

The antifungal activity of 8-Methyl-2-phenylimidazo[1,2-a]pyridine is another area of interest. These compounds could lead to the creation of new antifungal medications, particularly for resistant strains of fungi .

Antituberculosis Effect

Given the global challenge of tuberculosis, the antituberculosis properties of these compounds are significant. They could contribute to the development of more effective treatments against various strains of Mycobacterium tuberculosis .

Cyclin-Dependent Kinase Inhibition

As cyclin-dependent kinase inhibitors, these compounds have applications in cancer research, where they may inhibit the proliferation of cancer cells by affecting cell cycle regulation .

Calcium Channel Blocking

Calcium channel blockers have a wide range of applications, including the treatment of cardiovascular diseases. 8-Methyl-2-phenylimidazo[1,2-a]pyridine compounds could serve as a basis for developing new medications in this category .

Wirkmechanismus

Target of Action

The primary target of 8-Methyl-2-phenylimidazo[1,2-a]pyridine, also known as PhIP, is the cytochrome P450 (P450s) enzyme . This enzyme plays a crucial role in the metabolic activation of PhIP .

Mode of Action

PhIP interacts with its target, the P450s enzyme, through a process known as metabolic activation . This interaction leads to changes in the enzyme’s activity, which in turn affects the metabolism of PhIP .

Biochemical Pathways

The interaction between PhIP and P450s triggers a series of biochemical reactions. These reactions involve hepatic N-oxidation , the circulation of activated metabolites via the bloodstream to extrahepatic tissues, and further activation . The end result of these reactions is the formation of dG-C8-PhIP , a DNA adduct .

Result of Action

The molecular and cellular effects of PhIP’s action are primarily seen in the formation of PhIP-DNA adducts . These adducts are formed when PhIP metabolites bind to DNA, potentially leading to mutations and, in some cases, cancer .

Action Environment

The action, efficacy, and stability of PhIP can be influenced by various environmental factors. For instance, the presence of other substances that can induce or inhibit P450s may affect the metabolic activation of PhIP . .

Eigenschaften

IUPAC Name |

8-methyl-2-phenylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-11-6-5-9-16-10-13(15-14(11)16)12-7-3-2-4-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYPXIUACURBEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349756 | |

| Record name | 8-methyl-2-phenylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyl-2-phenylimidazo[1,2-a]pyridine | |

CAS RN |

885-89-2 | |

| Record name | 8-methyl-2-phenylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

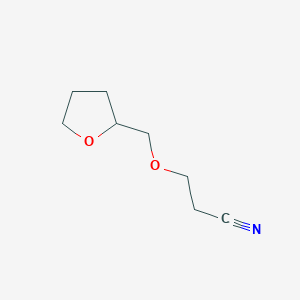

![Benzenesulfonic acid, 5-chloro-2-[(2-hydroxy-1-naphthalenyl)azo]-4-methyl-, calcium salt (2:1)](/img/structure/B1605702.png)